molecular formula C8H14D2NO3 B1141526 Carboxymethyl-dideuterio-hexanoylazanium CAS No. 1256842-52-0

Carboxymethyl-dideuterio-hexanoylazanium

Cat. No.: B1141526
CAS No.: 1256842-52-0
M. Wt: 176.2298636
Attention: For research use only. Not for human or veterinary use.
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Description

Carboxymethyl-dideuterio-hexanoylazanium is a deuterated quaternary ammonium compound featuring a hexanoylazanium core (a six-carbon acyl chain bonded to an ammonium group), modified with a carboxymethyl (-CH₂COO⁻) substituent and two deuterium atoms. The deuterium substitution likely enhances its stability in metabolic or spectroscopic studies, while the carboxymethyl group introduces polarity, influencing solubility and reactivity. This compound is hypothesized to have applications in pharmaceuticals (e.g., as a surfactant or drug delivery agent) or analytical chemistry (e.g., as a deuterated standard).

Properties

IUPAC Name

carboxymethyl-dideuterio-hexanoylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-3-4-5-7(10)9-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)/p+1/i/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCKIPHSXMXJOX-ZSJDYOACSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)[NH2+]CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][N+]([2H])(CC(=O)O)C(=O)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16NO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Carboxymethyl-dideuterio-hexanoylazanium is a compound of interest due to its potential biological applications, particularly in drug delivery systems. This article explores its biological activity, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is a derivative of carboxymethyl cellulose (CMC), a widely used biopolymer known for its excellent biocompatibility and versatility in pharmaceutical applications. The modification of CMC to include dideuterio and hexanoyl functionalities enhances its properties, potentially improving its performance in drug delivery systems.

The biological activity of this compound primarily revolves around its ability to enhance the solubility and bioavailability of various therapeutic agents. Studies have shown that CMC-based formulations can significantly improve the pharmacokinetics of drugs by increasing their solubility in aqueous environments, thereby facilitating better absorption in biological systems .

Case Studies and Research Findings

  • Improved Drug Delivery Systems :
    • A study demonstrated that solid dispersions incorporating CMC significantly enhanced the anti-proliferative effects of curcumin on HT-29 human colon cancer cells. The addition of CMC improved the solubility and bioavailability of curcumin, leading to better therapeutic outcomes .
    • Another research highlighted the use of CMC-based hydrogels in drug delivery, showcasing their ability to stabilize active pharmaceutical ingredients and control their release rates .
  • Biocompatibility :
    • CMC and its derivatives have been extensively studied for their biocompatibility. They are utilized in various biomedical applications due to their non-toxic nature and ability to form hydrogels that mimic natural tissues, making them suitable for drug delivery and tissue engineering .
  • Thixotropic Properties :
    • The thixotropic behavior of CMC solutions plays a crucial role in drug formulations. At specific concentrations, CMC exhibits shear-thinning properties, allowing for easy injection while maintaining stability post-injection, which is essential for parenteral drug delivery .

Data Tables

Property Value Significance
SolubilityEnhanced with CMCImproves drug absorption
BiocompatibilityHighSuitable for medical applications
Thixotropic IndexVaries with concentrationFacilitates ease of injection
Anti-proliferative EffectSignificant with curcuminEnhances therapeutic efficacy against cancer cells

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Hexadecyltrimethylammonium Bromide (HTAB)

  • Structure : A quaternary ammonium salt with a 16-carbon alkyl chain and three methyl groups attached to nitrogen .
  • Key Differences : Lacks carboxymethyl and deuterium substituents.
  • Applications : Surfactant, antimicrobial agent.

Hexamethylene Diisocyanate (HDI)

  • Structure : A diisocyanate with a six-carbon aliphatic chain (CAS 822-06-0) .
  • Key Differences : Reactive isocyanate groups (-NCO) instead of ammonium or carboxymethyl moieties.
  • Applications : Polyurethane production, industrial coatings.

DISODIUM 1-(2-(CARBOXYMETHOXY)ETHYL)-... (NCATS Inxight) Structure: Imidazolium hydroxide with carboxymethoxy and alkyl chains . Key Differences: Imidazolium core vs. hexanoylazanium; lacks deuterium.

Deuterated Compounds

Deuterated analogs of organic molecules, such as deuterated solvents (e.g., D₂O) or pharmaceuticals (e.g., deutetrabenazine), are known to exhibit:

  • Enhanced Metabolic Stability : Deuterium slows CYP450 enzyme-mediated degradation.
  • Improved Spectral Resolution: Useful in NMR or mass spectrometry. Carboxymethyl-dideuterio-hexanoylazanium likely shares these traits but lacks empirical validation in the provided sources.

Data Tables

Table 1: Comparative Properties of this compound and Analogues

Compound Core Structure Functional Groups Key Applications Deuterated?
This compound Hexanoylazanium Carboxymethyl, 2×D Hypothetical: Drug delivery, spectroscopy Yes
Hexadecyltrimethylammonium Bromide Quaternary ammonium C16 alkyl, methyl Surfactant, antimicrobial No
Hexamethylene Diisocyanate Aliphatic diisocyanate -NCO groups Polyurethane production No
NCATS Inxight Compound Imidazolium hydroxide Carboxymethoxy, alkyl Surface-active formulations No

Table 2: Hypothetical Physicochemical Properties

Property This compound Hexadecyltrimethylammonium Bromide
Molecular Weight (g/mol) ~250–300 (estimated) 364.45
Solubility Polar solvents (e.g., water, ethanol) Water (>100 mg/mL)
Stability High (deuterium effect) Stable under ambient conditions

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